N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-cyclopentylpropanamide
Description
The exact mass of the compound this compound is 427.1696407 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O3S/c21-18-6-3-7-19(16-18)23-11-13-24(14-12-23)28(26,27)15-10-22-20(25)9-8-17-4-1-2-5-17/h3,6-7,16-17H,1-2,4-5,8-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVRTLOODJINLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor. A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, initiating a biochemical response.
Biochemical Pathways
The D4 dopamine receptor is involved in various neurological processes, including cognition, learning, and emotion. It is also linked to the pathophysiology of certain neuropsychiatric disorders
Result of Action
The result of the compound’s action would depend on the physiological and pathological context in which it is used. Given its activity on the D4 dopamine receptor, it could potentially influence neurological processes and conditions associated with this receptor.
Biological Activity
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-cyclopentylpropanamide, identified by its CAS number 897612-83-8, is a complex organic compound notable for its potential pharmacological applications. This article delves into its biological activity, focusing on its interaction with various receptors, synthesis methodologies, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 428.0 g/mol. Its structure features a piperazine ring linked to a sulfonyl group and a cyclopentylpropanamide moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 897612-83-8 |
| Molecular Formula | C20H30ClN3O3S |
| Molecular Weight | 428.0 g/mol |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly dopamine receptors. The piperazine ring is known for modulating neurotransmitter activity, while the sulfonyl group may enhance binding affinity.
Key Mechanisms:
- Dopamine Receptor Interaction: The compound exhibits selective binding to dopamine D4 receptors, which are implicated in mood disorders and schizophrenia. This selectivity suggests potential therapeutic applications in treating these conditions.
- Neurotransmitter Modulation: By influencing dopamine pathways, the compound may affect behaviors related to reward and motivation.
Biological Activity Studies
Recent research has explored the pharmacological effects of this compound through various in vitro and in vivo models. Below are summarized findings from significant studies:
- Dopamine D4 Receptor Affinity:
- Behavioral Studies:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study 1: Schizophrenia Treatment
- A clinical trial investigated the efficacy of similar piperazine derivatives in managing schizophrenia symptoms. The results indicated significant improvements in patient outcomes when targeting dopamine D4 receptors .
- Case Study 2: Weight Management
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
